molecular formula C24H26N4O B2692433 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-carboxamide CAS No. 1903510-89-3

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-carboxamide

Cat. No.: B2692433
CAS No.: 1903510-89-3
M. Wt: 386.499
InChI Key: FUOSHHDUUBVWRR-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-carboxamide is a compound that has been studied extensively in the fields of medicinal chemistry and pharmacology. It is known for its complex structure, which includes a quinazoline ring, a piperidine ring, and a naphthalene carboxamide group. This compound has shown potential in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-carboxamide typically involves multiple stepsThe reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to facilitate cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-carboxamide is unique due to its combination of a quinazoline ring, a piperidine ring, and a naphthalene carboxamide group. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c29-24(20-10-5-7-17-6-1-2-8-19(17)20)27-18-12-14-28(15-13-18)23-21-9-3-4-11-22(21)25-16-26-23/h1-2,5-8,10,16,18H,3-4,9,11-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOSHHDUUBVWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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